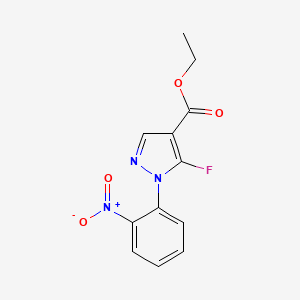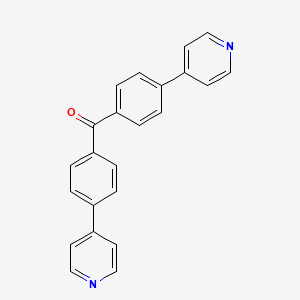![molecular formula C36H16Cl2N4O4 B13749451 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione) CAS No. 40783-05-9](/img/structure/B13749451.png)
2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is an organic compound with the molecular formula C36H16Cl2N4O4. It is known for its complex structure, which includes two anthra[1,2-d]imidazole units connected by a dichlorophenylene bridge. This compound is also referred to as Vat Yellow 46 and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and anthraquinone derivatives.
Condensation Reaction: The 2,5-dichloroaniline undergoes a condensation reaction with anthraquinone derivatives in the presence of a suitable catalyst.
Cyclization: The intermediate product undergoes cyclization to form the imidazole rings.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Catalysts are used to enhance the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can occur at the dichlorophenylene bridge.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenylene derivatives .
Aplicaciones Científicas De Investigación
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and therapeutic applications.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways: It affects cellular pathways related to oxidative stress and apoptosis.
Binding: The compound binds to DNA and proteins, altering their function and leading to cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(2,5-Difluoro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione)
- N,N’-(2,5-Dichloro-1,4-phenylene)-bis(N-acetylacetamide)
- 1H-Anthra[1,2-d]imidazole-6,11-dione derivatives
Uniqueness
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is unique due to its dichlorophenylene bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds .
Propiedades
Número CAS |
40783-05-9 |
|---|---|
Fórmula molecular |
C36H16Cl2N4O4 |
Peso molecular |
639.4 g/mol |
Nombre IUPAC |
2-[2,5-dichloro-4-(6,11-dioxo-1H-naphtho[2,3-e]benzimidazol-2-yl)phenyl]-1H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C36H16Cl2N4O4/c37-23-14-22(36-40-26-12-10-20-28(30(26)42-36)34(46)18-8-4-2-6-16(18)32(20)44)24(38)13-21(23)35-39-25-11-9-19-27(29(25)41-35)33(45)17-7-3-1-5-15(17)31(19)43/h1-14H,(H,39,41)(H,40,42) |
Clave InChI |
MLQFPPIUTFMVLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(N4)C5=CC(=C(C=C5Cl)C6=NC7=C(N6)C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


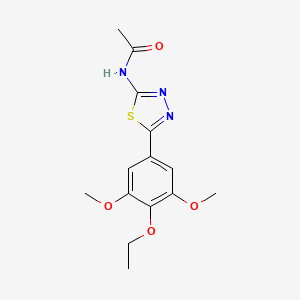

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
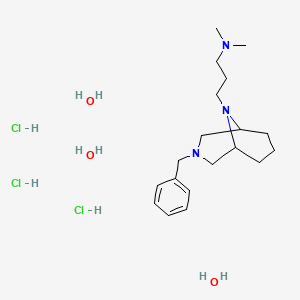

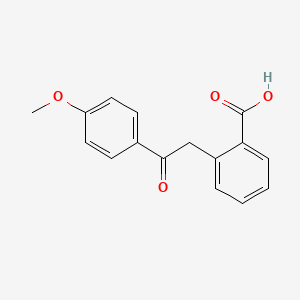
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)





